molecular formula C27H23FN2O4 B2577322 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 895653-06-2

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2577322
CAS No.: 895653-06-2
M. Wt: 458.489
InChI Key: WLSQHEBDMWHWQH-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a fluorobenzoyl group, and a methoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide to yield intermediate compounds, which are then further reacted to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl and methoxyphenylacetamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce modified acetamide compounds.

Scientific Research Applications

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-3-17-8-13-23-20(14-17)27(33)21(26(32)18-9-11-19(28)12-10-18)15-30(23)16-25(31)29-22-6-4-5-7-24(22)34-2/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSQHEBDMWHWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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